
Dofetilide
Vue d'ensemble
Description
La dofétilide est un antiarythmique de classe III principalement utilisé pour le maintien du rythme sinusal chez les individus sujets à la fibrillation et au flutter auriculaires. Elle est commercialisée sous le nom de marque Tikosyn par Pfizer et est disponible aux États-Unis en capsules contenant 125, 250 et 500 microgrammes de dofétilide . La dofétilide agit en bloquant le canal ionique cardiaque qui transporte la composante rapide du courant potassique rectificateur retardé, IKr .
Méthodes De Préparation
La préparation de la dofétilide implique plusieurs voies synthétiques. Une méthode inclut la réaction entre le chlorhydrate de p-nitrophényléthylamine et le 4-(2-chloro oxéthyl)nitrophényl, suivie d'une méthylation pour former la N-[2-(4-nitrophénoxy)éthyl]-4-nitrophényléthylamine. Cet intermédiaire subit des réactions classiques de réduction et de méthylsulfonylation . Une autre méthode implique la dissolution du composé de formule (I) dans un solvant de réaction, en utilisant du charbon palladié comme catalyseur pour l'hydro-réduction, et en isolant et en purifiant le produit final . Ces méthodes sont adaptées à la production industrielle en raison de leur rendement élevé, de leur pureté et de leur efficacité .
Analyse Des Réactions Chimiques
La dofétilide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le charbon palladié pour l'hydro-réduction et les agents méthylant pour les réactions de méthylation . Les principaux produits formés à partir de ces réactions comprennent des intermédiaires comme la N-[2-(4-nitrophénoxy)éthyl]-4-nitrophényléthylamine et le composé final de dofétilide .
Applications De Recherche Scientifique
La dofétilide est largement utilisée en recherche scientifique, en particulier dans les domaines de la cardiologie et de la pharmacologie. Elle est utilisée pour étudier les mécanismes de la fibrillation et du flutter auriculaires, ainsi que pour étudier les effets du blocage du courant potassique IKr . La recherche a montré que la dofétilide peut être utilisée pour prévenir la récidive de la fibrillation et du flutter auriculaires, ce qui en fait un outil précieux dans l'étude des arythmies cardiaques . De plus, la dofétilide a été utilisée dans des études pour évaluer son innocuité et son efficacité chez les patients atteints de cardiomyopathie hypertrophique .
Mécanisme d'action
Le mécanisme d'action de la dofétilide implique le blocage du canal ionique cardiaque qui transporte la composante rapide du courant potassique rectificateur retardé, IKr . Ce blocage prolonge la phase de repolarisation du potentiel d'action cardiaque, maintenant ainsi le rythme sinusal normal et empêchant la récidive de la fibrillation et du flutter auriculaires . La dofétilide a un effet sélectif sur l'intervalle QT de l'électrocardiogramme de surface, en prolongeant l'intervalle QT avec peu d'effet sur la dispersion QT .
Mécanisme D'action
The mechanism of action of dofetilide involves the blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr . This blockade prolongs the repolarization phase of the cardiac action potential, thereby maintaining normal sinus rhythm and preventing the recurrence of atrial fibrillation and flutter . This compound has a selective effect on the QT interval of the surface electrocardiogram, prolonging the QT interval with little effect on QT dispersion .
Comparaison Avec Des Composés Similaires
La dofétilide est souvent comparée à d'autres antiarythmiques de classe III comme l'amiodarone et le sotalol. Contrairement à l'amiodarone, la dofétilide ne présente pas de toxicité pulmonaire ou hépatique, ce qui en fait une option plus sûre pour une utilisation à long terme . La dofétilide présente un risque plus élevé de provoquer des arythmies potentiellement mortelles par rapport à d'autres traitements . Le sotalol, un autre antiarythmique de classe III, est également utilisé pour traiter la fibrillation et le flutter auriculaires, mais il a des propriétés pharmacocinétiques différentes et un profil de sécurité différent . D'autres composés similaires incluent le propranolol, qui est un antiarythmique de classe II principalement utilisé pour le contrôle de la tension artérielle et de l'angine .
Activité Biologique
Dofetilide is a class III antiarrhythmic agent primarily used in the management of atrial fibrillation (AF) and atrial flutter (AFl). Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (), which prolongs the cardiac action potential and refractory period. This article will explore the pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.
Pharmacokinetics
Absorption and Distribution
this compound is well absorbed following oral administration, with a systemic bioavailability exceeding 90%. Peak plasma concentrations are typically reached within 2-3 hours post-dose, and it has a terminal elimination half-life of approximately 8-10 hours. The drug is predominantly eliminated unchanged via renal excretion, with over 70% of the administered dose appearing in urine as unchanged drug .
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound:
Parameter | Value |
---|---|
Bioavailability | >90% |
Time to peak concentration | 2-3 hours |
Terminal half-life | 8-10 hours |
Renal clearance | Decreases with impaired function |
Pharmacodynamics
This compound's primary pharmacodynamic effect is the prolongation of the QT interval on the electrocardiogram (ECG). The relationship between plasma concentration and QT interval prolongation is linear, with a greater slope observed on day 1 compared to day 5 of treatment. This indicates a potential for increased risk of torsades de pointes, particularly at higher doses .
Clinical Efficacy
Restoration of Sinus Rhythm
In clinical trials, this compound has demonstrated significant efficacy in restoring and maintaining sinus rhythm in patients with AF/AFl. For instance, in a study involving 506 patients, this compound restored sinus rhythm in 59% compared to 34% in the placebo group. One year post-cardioversion, sinus rhythm was maintained in 79% of this compound patients versus 42% in placebo .
Case Studies
A retrospective analysis involving 1404 patients treated with this compound showed that it effectively reduced hospitalizations related to AF/AFl. The incidence of nonfatal torsades de pointes was reported at only 1.6%, indicating a favorable safety profile when used appropriately .
Safety Profile
The safety of this compound has been evaluated through multiple large-scale studies. The DIAMOND trials assessed its impact on mortality among patients with heart failure or recent myocardial infarction. While there was no significant difference in overall mortality between this compound and placebo groups, the drug was associated with lower hospitalization rates for AF-related complications .
Adverse Effects
The most concerning adverse effect associated with this compound is QT interval prolongation leading to torsades de pointes. It is crucial to monitor renal function and adjust dosages accordingly to mitigate this risk .
Propriétés
IUPAC Name |
N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethyl-methylamino]ethyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMWRCNAAVVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046433 | |
Record name | Dofetilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dofetilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in 0.1M NaOH, acetone, 0.1M HCl; very slightly soluble in propan-2-ol, Very slightly soluble in water, 1.98e-02 g/L | |
Record name | Dofetilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dofetilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of Dofetilide is a blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr. This inhibition of potassium channels results in a prolongation of action potential duration and the effective refractory period of accessory pathways (both anterograde and retrograde conduction in the accessory pathway)., Rapidly activating delayed rectifier current (IKr) is the key target of class III antiarrhythmic drugs including dofetilide. Due to its complex gating properties, the precise channel state or states that interact with these agents remain poorly defined. We have undertaken a careful analysis of the state dependence of HERG channel block by dofetilide in Xenopus oocytes and Chinese Hamster Ovary (CHO) cells by devising a protocol in which brief sampling pulses were superimposed over a wide range of test potentials. The rate of block onset, maximal steady-state block and IC50 were similar for all test potentials over the activation range, demonstrating that the drug probably interacts with open and/or inactivated but not resting HERG channels with high affinity. Reducing the fraction of inactivated channels at 0 mV by augmenting the external potassium concentration did not alter the sensitivity to dofetilide. In contrast, the S631A and S620T HERG mutations both eliminated inward rectification and reduced dofetilide affinity by approximately 10- and approximately 100-fold respectively. We have also found a novel ultra-slow activation process which occurs in wild type HERG channels at threshold potentials. Overall, ... data imply that dofetilide block occurs equally at all voltages positive to the activation threshold, and that the drug interacts with HERG channels in both the open and inactivated states., Tikosyn (dofetilide) shows Vaughan Williams Class III antiarrhythmic activity. The mechanism of action is blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr. At concentrations covering several orders of magnitude, dofetilide blocks only IKr with no relevant block of the other repolarizing potassium currents (e.g., IKs, IK1). At clinically relevant concentrations, dofetilide has no effect on sodium channels (associated with Class I effect), adrenergic alpha-receptors, or adrenergic beta-receptors., The human ether-a-go-go-related gene (HERG) encodes a K+ channel with biophysical properties nearly identical to the rapid component of the cardiac delayed rectifier K+ current (IKr). HERG/IKr channels are a prime target for the pharmacological management of arrhythmias and are selectively blocked by class III antiarrhythmic methanesulfonanilide drugs, such as dofetilide, E4031, and MK-499, at submicromolar concentrations. By contrast, the closely related bovine ether-a-go-go channel (BEAG) is 100-fold less sensitive to dofetilide. To identify the molecular determinants for dofetilide block, we first engineered chimeras between HERG and BEAG and then used site-directed mutagenesis to localize single amino acid residues responsible for block. Using constructs heterologously expressed in Xenopus oocytes, we found that transplantation of the S5-S6 linker from BEAG into HERG removed high-affinity block by dofetilide. A point mutation in the S5-S6 linker region, HERG S620T, abolished high-affinity block and interfered with C-type inactivation. Thus, our results indicate that important determinants of dofetilide binding are localized to the pore region of HERG. Since the loss of high-affinity drug binding was always correlated with a loss of C-type inactivation, it is possible that the changes observed in drug binding are due to indirect allosteric modifications in the structure of the channel protein and not to the direct interaction of dofetilide with the respective mutated site chains. However, the chimeric approach was not able to identify domains outside the S5-S6 linker region of the HERG channel as putative candidates involved in drug binding. Moreover, the reverse mutation BEAG T432S increased the affinity of BEAG K+ channels for dofetilide, whereas C-type inactivation could not be recovered. Thus, the serine in position HERG 620 may participate directly in dofetilide binding; however, an intact C-type inactivation process seems to be crucial for high-affinity drug binding. | |
Record name | Dofetilide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dofetilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, Crystals from ethyl acetate/methanol (10:1); ... ; from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid | |
CAS No. |
115256-11-6 | |
Record name | Dofetilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115256-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dofetilide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115256116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dofetilide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00204 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dofetilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methanesulphonamidophenoxy)-2-[N-(4-methanesulphonamidophenethyl)-N-methylamino]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOFETILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Z9X1N2ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dofetilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dofetilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C ... from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid, mp 161 °C | |
Record name | Dofetilide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7927 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dofetilide?
A1: this compound exerts its antiarrhythmic effects by selectively inhibiting the rapid component of the delayed rectifier potassium current (IKr), a critical current responsible for cardiac repolarization [, , , ].
Q2: How does this compound's IKr blockade impact cardiac electrophysiology?
A2: By blocking IKr, this compound prolongs the action potential duration and effective refractory period in both atrial and ventricular myocytes, contributing to its antiarrhythmic properties [, , , , ].
Q3: Are there any long-term electrophysiological effects of this compound?
A4: Research suggests chronic this compound administration might increase late sodium current (INa-L) via inhibition of phosphoinositide 3-kinase, further contributing to repolarization prolongation []. This effect appears distinct from its acute IKr blocking action.
Q4: Does this compound demonstrate specific binding to cardiac tissue?
A5: Research has identified high-affinity binding sites for this compound on guinea pig cardiac myocytes. Notably, these high-affinity sites were not found in rat myocytes, which lack the rapidly activating delayed rectifier K+ current [, ].
Q5: Which structural region of the IKr channel is crucial for this compound binding?
A6: Studies employing chimeric HERG (human ether-a-go-go-related gene) and BEAG (bovine ether-a-go-go) channels indicate that the S5-S6 linker region within the HERG channel is critical for high-affinity this compound binding [].
Q6: Is there evidence suggesting the involvement of specific amino acids in this compound binding?
A7: Mutations within the S5-S6 linker, specifically the HERG S620T mutation, have been shown to abolish high-affinity this compound block and interfere with C-type inactivation, suggesting a potential role of this residue in direct this compound binding [].
Q7: How is this compound metabolized in the body?
A8: this compound undergoes both renal and metabolic clearance. In vitro studies reveal that the primary metabolic pathway involves N-dealkylation mediated by cytochrome P450 (CYP), particularly CYP3A4 [].
Q8: What is the relationship between this compound plasma concentration and its pharmacodynamic effects?
A9: A strong correlation exists between this compound plasma concentrations and its effect on the QT interval, highlighting the importance of careful dose adjustment during therapy [, ].
Q9: Does the QT interval adequately reflect this compound's pharmacokinetic and pharmacodynamic properties?
A10: While QT interval monitoring is crucial during this compound therapy, it serves as an imperfect surrogate for actual plasma concentration, efficacy, and proarrhythmic potential. Research suggests that deep learning algorithms analyzing subtle ECG changes beyond the QT interval may offer a more accurate prediction of this compound plasma levels [, , ].
Q10: How effective is this compound in converting atrial fibrillation and atrial flutter?
A12: Clinical trials have shown this compound to be effective in converting atrial fibrillation and flutter to sinus rhythm. The conversion rate appears higher in atrial flutter compared to atrial fibrillation [, , , ].
Q11: Does the underlying mechanism of atrial fibrillation affect this compound's efficacy?
A13: Interestingly, studies utilizing different animal models of atrial fibrillation (rapid atrial pacing vs. congestive heart failure) revealed contrasting efficacy of this compound, suggesting a dependence of drug effectiveness on the specific AF mechanism. This finding has important implications for understanding therapeutic responses and guiding future drug development [].
Q12: What is a significant safety concern associated with this compound?
A14: this compound carries a risk of proarrhythmia, particularly torsades de pointes, a potentially life-threatening ventricular arrhythmia [, , , ]. This risk necessitates careful patient selection, dose adjustment, and continuous ECG monitoring, especially during treatment initiation.
Q13: Are there any strategies to mitigate the risk of this compound-induced torsades de pointes?
A15: Research suggests that co-administration of intravenous magnesium sulfate may enhance this compound's efficacy in cardioverting atrial fibrillation and flutter, potentially reducing the need for higher doses and minimizing the risk of torsades de pointes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.